[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
CAS No.:
Cat. No.: VC16493130
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | N-(2-hydroxy-1-phenylethyl)-2-methylbutanamide |
| Standard InChI | InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16) |
| Standard InChI Key | DLCQLMHJQKRDPA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide is a chiral amide characterized by a phenyl group, a hydroxyl-substituted ethyl chain, and a branched methylbutanamide moiety. Its stereospecificity arises from the (R)-configuration at both the hydroxyethyl and methylbutanamide carbons, which is critical for its reactivity and applications.
Table 1: Fundamental Chemical Properties
The compound’s InChI key (DLCQLMHJQKRDPA-PWSUYJOCSA-N) underscores its stereochemical uniqueness, distinguishing it from diastereomers or enantiomers .
Synthesis and Production Methods
Industrial and laboratory synthesis of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide involves stereoselective amidation reactions. While detailed synthetic protocols are proprietary, the general approach includes:
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Step 1: Activation of 2-methylbutanoic acid to its acyl chloride derivative.
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Step 2: Reaction with (R)-2-amino-1-phenylethanol under basic conditions to form the amide bond.
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Step 3: Purification via recrystallization or chromatography to achieve >95% enantiomeric excess .
Large-scale production optimizes yield and purity through continuous-flow reactors, which enhance reaction control and reduce racemization risks.
Physicochemical Properties
The compound’s physicochemical profile is defined by its hybrid hydrophilic-hydrophobic character, dictated by the hydroxyl and aromatic groups.
Table 2: Physicochemical Data
| Property | Details |
|---|---|
| Melting Point | Not reported (decomposition observed above 150°C) |
| Boiling Point | Not applicable (solid at room temperature) |
| Solubility in DCM | 50 mg/mL |
| Solubility in Methanol | 30 mg/mL |
| Stability | Stable under inert atmospheres; hygroscopic |
Its solubility in polar aprotic solvents facilitates its use in catalytic asymmetric reactions .
Chemical Reactivity and Reaction Pathways
The hydroxyl and amide functional groups govern the compound’s reactivity:
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Oxidation: The hydroxyl group can be oxidized to a ketone using pyridinium chlorochromate (PCC), forming a diketone intermediate.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, enabling further alkylation.
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Substitution: Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enhancing electrophilicity for nucleophilic attacks .
These transformations underscore its utility as a versatile synthon in multi-step organic syntheses.
Applications in Scientific Research
Fragrance and Flavor Industry
The compound serves as a precursor to (R)-2-methylbutyric acid, a volatile ester contributing to apple and strawberry aromas. Its enantiomeric purity ensures odor consistency in perfumes and food additives .
Pharmaceutical Intermediates
Researchers have explored its role in synthesizing β-amino alcohol derivatives, which exhibit bioactivity as kinase inhibitors and antiviral agents. For example, its hydroxyl group can be functionalized to introduce pharmacophores targeting enzyme active sites .
Catalysis Studies
The chiral center of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide has been utilized in asymmetric catalysis studies, where it acts as a ligand in transition metal complexes to induce enantioselectivity in C–C bond-forming reactions .
Comparative Analysis with Related Compounds
Table 3: Comparison with Structurally Similar Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| (R)-2-Methylbutyric Acid | Lacks amide group; shorter carbon chain | Food flavoring |
| 2-Methylbutanoyl Chloride | Reactive acyl chloride; no hydroxyl | Acylating agent |
| (R)-2-Amino-1-phenylethanol | Primary amine; no branched chain | Chiral auxiliary in synthesis |
The presence of both hydroxyl and amide groups in [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide enables dual reactivity, unlike its analogs .
Future Research Directions
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Biocatalytic Synthesis: Engineering lipases or amidases for enantioselective production could reduce reliance on hazardous reagents.
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Drug Discovery: Functionalizing the amide group to create targeted inhibitors for neurodegenerative diseases.
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Green Chemistry: Developing solvent-free synthesis routes to minimize waste.
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